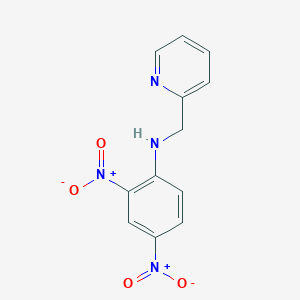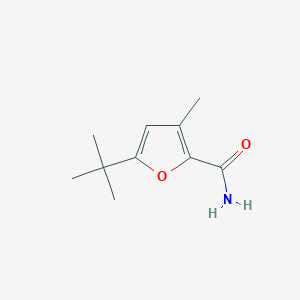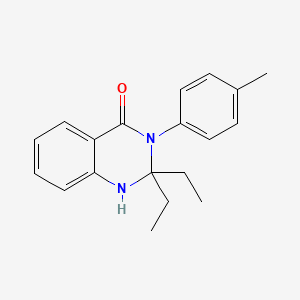
1H-pyrazol-1-yl(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazol-1-yl(thiophen-2-yl)methanone is a heterocyclic compound that features both a pyrazole and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazol-1-yl(thiophen-2-yl)methanone typically involves the reaction of pyrazole derivatives with thiophene carboxylic acids or their derivatives. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often involve heating the reactants in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrazol-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1H-pyrazol-1-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1H-pyrazol-1-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
- 1H-pyrazol-1-yl(pyridin-2-yl)methanone
- 1H-pyrazol-1-yl(furan-2-yl)methanone
- 1H-pyrazol-1-yl(benzofuran-2-yl)methanone
Uniqueness: 1H-pyrazol-1-yl(thiophen-2-yl)methanone is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic properties and biological activities. The thiophene ring, in particular, enhances its potential in electronic applications compared to its analogs with different heterocyclic rings .
Propiedades
Fórmula molecular |
C8H6N2OS |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
pyrazol-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C8H6N2OS/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H |
Clave InChI |
XFVPOIDJXOOSMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11095430.png)
![ethyl (2E)-2-{4-[methyl(phenyl)amino]benzylidene}hydrazinecarboxylate](/img/structure/B11095431.png)
![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
![N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11095443.png)
![Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11095444.png)

![1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B11095455.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11095459.png)

![4-(Decyloxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11095465.png)
![4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11095467.png)

![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)

